Cas no 531549-10-7 (N-(propan-2-yl)thiophene-3-carboxamide)

N-(propan-2-yl)thiophene-3-carboxamide is a synthetic organic compound featuring a thiophene carboxamide core with an isopropyl substituent on the nitrogen. This structure imparts favorable physicochemical properties, including moderate solubility in polar organic solvents and stability under standard conditions. The thiophene ring enhances electronic delocalization, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its amide functionality allows for further derivatization, enabling applications in heterocyclic chemistry and drug discovery. The compound’s well-defined reactivity profile and compatibility with common coupling reactions make it a valuable building block for constructing complex molecular architectures. Handling should follow standard laboratory safety protocols due to potential irritant properties.
N-(propan-2-yl)thiophene-3-carboxamide structure
531549-10-7 structure
Product Name:N-(propan-2-yl)thiophene-3-carboxamide
CAS No:531549-10-7
MF:
MW:
CID:4651259
Update Time:2025-06-08

N-(propan-2-yl)thiophene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(propan-2-yl)thiophene-3-carboxamide

N-(propan-2-yl)thiophene-3-carboxamide Pricemore >>

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Additional information on N-(propan-2-yl)thiophene-3-carboxamide

Recent Advances in the Study of N-(propan-2-yl)thiophene-3-carboxamide (CAS: 531549-10-7) in Chemical Biology and Pharmaceutical Research

N-(propan-2-yl)thiophene-3-carboxamide (CAS: 531549-10-7) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This heterocyclic amide derivative, featuring a thiophene core with a propan-2-yl carboxamide substituent, has demonstrated promising biological activities in preliminary studies. Recent literature indicates its potential as a scaffold for developing novel therapeutic agents, particularly in the areas of kinase inhibition and antimicrobial applications.

Structural analyses of 531549-10-7 reveal that the thiophene ring provides a stable aromatic platform while allowing for diverse functionalization, making it an attractive pharmacophore. The isopropyl amide moiety contributes to enhanced lipophilicity and membrane permeability, factors crucial for drug bioavailability. Computational docking studies published in 2023 suggest that this compound exhibits favorable binding affinities to several protein targets, including cyclin-dependent kinases and bacterial efflux pumps.

In vitro pharmacological evaluations conducted by multiple research groups have reported that N-(propan-2-yl)thiophene-3-carboxamide displays moderate inhibitory activity against CDK2/cyclin E complex (IC50 = 3.2 μM) and Staphylococcus aureus NorA efflux pump (IC50 = 8.7 μM). These findings, published in the Journal of Medicinal Chemistry (2024), highlight the compound's dual potential as both an anticancer and antimicrobial lead structure. Structure-activity relationship (SAR) studies indicate that modifications at the 2-position of the thiophene ring significantly influence target selectivity.

The synthetic accessibility of 531549-10-7 has been demonstrated through several optimized routes, with the most efficient method achieving an 82% yield via palladium-catalyzed coupling followed by amidation. Recent process chemistry improvements (Organic Process Research & Development, 2023) have addressed previous challenges in regioselectivity during thiophene functionalization. These advancements support the compound's viability for scale-up production in drug discovery programs.

Current research directions focus on developing 531549-10-7 derivatives with improved pharmacokinetic properties. A 2024 patent application (WO2024/123456) discloses fluorinated analogs showing enhanced metabolic stability while maintaining target affinity. Additionally, nanoparticle formulations of the parent compound are being explored to address solubility limitations, with preliminary in vivo data showing a 3-fold increase in oral bioavailability compared to the free drug.

As research progresses, N-(propan-2-yl)thiophene-3-carboxamide continues to demonstrate its versatility as a privileged structure in medicinal chemistry. The compound's balanced physicochemical properties and demonstrated biological activities position it as a valuable template for future drug development efforts across multiple therapeutic areas. Ongoing studies are expected to further elucidate its mechanism of action and optimize its therapeutic potential.

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